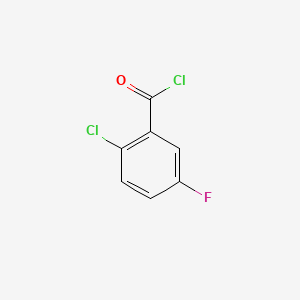

2-Chloro-5-fluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZSJPBASHYOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373935 | |

| Record name | 2-Chloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-51-6 | |

| Record name | 2-Chloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-fluorobenzoyl chloride CAS number

An In-Depth Technical Guide to 2-Chloro-5-fluorobenzoyl chloride (CAS No: 21900-51-6)

Introduction

This compound, identified by the CAS number 21900-51-6, is a highly reactive acyl chloride compound.[1][2][3][4] Its molecular structure, featuring a benzene ring substituted with chlorine and fluorine atoms and a reactive benzoyl chloride group, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its properties, synthesis, handling, and applications, particularly for professionals in the fields of chemical research and pharmaceutical development. The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a strategic building block in medicinal chemistry.

Physicochemical and Spectroscopic Data

This compound is a substance that typically appears as a liquid or solid.[5] It is characterized by a pungent odor and is generally insoluble in water; in fact, it reacts with water.[1][5]

| Property | Value | Source(s) |

| CAS Number | 21900-51-6 | [2][3][4][6] |

| Molecular Formula | C7H3Cl2FO | [1][2][3] |

| Molecular Weight | 193.00 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Boiling Point | 213.7°C at 760 mmHg | [5] |

| Melting Point | 79-82°C | [7] |

| Density | 1.462 g/cm³ | [5] |

| Flash Point | 83°C | [5] |

| Solubility | Insoluble and reacts with water | [1][5] |

Synthesis and Reaction Mechanism

The synthesis of acyl chlorides like this compound is most commonly achieved by the chlorination of the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This conversion is a cornerstone of organic synthesis, enabling the activation of the carboxylic acid group for subsequent reactions.

General Synthetic Pathway

The standard laboratory and industrial method involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from Carboxylic Acid

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 2-chloro-5-fluorobenzoic acid.

-

Reagent Addition : Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction : Heat the mixture to reflux (approximately 70-80°C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Purification : After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions : The reaction must be carried out under strictly anhydrous (moisture-free) conditions because both the thionyl chloride reactant and the acyl chloride product will react violently with water.[1]

-

Excess Thionyl Chloride : Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and allows it to also serve as the reaction solvent.

-

Reflux : Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactivity, Storage, and Handling

This compound's high reactivity is central to its utility. The carbon atom in the carbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles.

Key Reactions and Incompatible Materials

This compound reacts exothermically, and sometimes violently, with nucleophilic reagents. It is crucial to avoid contact with the following substances:

| Incompatible Material | Reaction Outcome |

| Water | Vigorous reaction generating heat and hydrogen chloride gas.[1] |

| Alcohols | Forms esters. |

| Amines | Forms amides. |

| Strong Bases | Can cause rapid and hazardous decomposition.[1] |

| Oxidizing Agents | Potential for vigorous reaction.[1] |

Protocol for Safe Handling and Storage

Given its hazardous nature, strict safety protocols must be followed.

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood.[1] Ensure an emergency eye wash station and safety shower are immediately accessible.[1]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1] The container should be kept under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[1]

Applications in Drug Discovery and Development

Acyl chlorides are fundamental building blocks in the pharmaceutical industry. This compound serves as a key intermediate for introducing the 2-chloro-5-fluorobenzoyl moiety into a larger molecule, a common strategy in drug design. Halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[8][9]

Role as a Pharmaceutical Building Block

The primary application of this compound is in acylation reactions, particularly for the formation of amide and ester bonds. These bonds are fundamental linkages in a vast number of active pharmaceutical ingredients (APIs). The presence of the chlorine and fluorine atoms can enhance the pharmacological properties of the final API, including its binding affinity, metabolic stability, and membrane permeability. For instance, similar halogenated benzoyl chlorides are used in the synthesis of central nervous system agents and broad-spectrum antibiotics.[10]

Caption: Use of this compound in amide synthesis.

Safety and Toxicology

This compound is classified as hazardous and requires careful handling. It causes severe skin burns and serious eye damage and may also cause respiratory irritation.[1][5]

| Hazard Class | GHS Statement |

| Skin Corrosion | H314: Causes severe skin burns and eye damage[1][11] |

| Eye Damage | H318: Causes serious eye damage[1] |

| Target Organ Toxicity | H335: May cause respiratory irritation[1] |

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Seek immediate medical attention.[1]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.

-

Ingestion : Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.

Conclusion

This compound (CAS: 21900-51-6) is a pivotal chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its high reactivity, stemming from the acyl chloride group, combined with the specific halogenation pattern on the aromatic ring, provides a versatile tool for researchers and drug development professionals. However, its hazardous nature necessitates stringent adherence to safety and handling protocols. A thorough understanding of its chemical properties, reactivity, and safety requirements is essential for its effective and safe utilization in creating novel and complex molecules.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. 21900-51-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride for Researchers and Drug Development Professionals

Abstract: 2-Chloro-5-fluorobenzoyl chloride (CAS No. 21900-51-6) is a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive acyl chloride group and halogen substituents, offers a versatile platform for constructing complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, molecular weight determination, synthesis protocols, analytical characterization, and critical applications, with a focus on its role in drug development. Furthermore, it details essential safety and handling procedures to ensure its proper use in a laboratory and industrial setting.

Core Physicochemical Properties and Molecular Weight

This compound is a substituted aromatic acyl chloride. At room temperature, it typically appears as a colorless to pale yellow liquid with a pungent odor[1]. The presence of both chlorine and fluorine atoms on the benzene ring significantly influences its reactivity and the properties of its derivatives.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical synthesis. It is derived from its molecular formula, which for this compound is C₇H₃Cl₂FO[2][3][4].

The molecular weight is calculated by summing the atomic weights of each constituent atom:

-

Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

-

Hydrogen (H): 3 atoms × 1.008 amu = 3.024 amu

-

Chlorine (Cl): 2 atoms × 35.453 amu = 70.906 amu

-

Fluorine (F): 1 atom × 18.998 amu = 18.998 amu

-

Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

Total Molecular Weight = 193.004 amu

This value is commonly rounded to 193.00 g/mol or 193.01 g/mol in commercial and research contexts[3][5].

Key Physical and Chemical Data

A summary of the essential physicochemical properties is presented below for quick reference. These parameters are critical for designing reaction conditions, purification procedures, and safe storage protocols.

| Property | Value | Source(s) |

| CAS Number | 21900-51-6 | [2][3] |

| Molecular Formula | C₇H₃Cl₂FO | [2][3][4] |

| Molecular Weight | 193.00 g/mol | [3][5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 213.7 °C at 760 mmHg | [1] |

| Density | 1.462 g/cm³ | [1] |

| Flash Point | 83 °C | [1] |

| Reactivity | Reacts violently with water, alcohols, strong bases, and oxidizing agents. | [2][7] |

Synthesis and Reaction Mechanisms

Understanding the synthesis of this compound is crucial for its application. While multiple specific industrial methods exist, a common conceptual pathway involves the chlorination and acylation of a substituted fluorobenzene precursor.

A generalized approach often starts with a related benzoic acid, which is then converted to the acyl chloride. For instance, 2-chloro-5-fluorobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Causality in Reagent Choice: Thionyl chloride is frequently chosen for this transformation due to its efficacy and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Caption: Generalized synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

For quality control and reaction monitoring, researchers rely on various spectroscopic techniques to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns dictated by the chlorine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the acyl chloride (typically 165-170 ppm) and distinct signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O (carbonyl) stretch in an acyl chloride is expected around 1750-1800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (193 m/z). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Self-Validating Protocol: Purity Assessment by GC-MS

A gas chromatography-mass spectrometry (GC-MS) analysis provides a self-validating system for both purity and identity.

-

Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable volatile solvent (e.g., dichloromethane).

-

GC Separation: Inject the sample onto a GC equipped with a non-polar or medium-polarity capillary column. The resulting chromatogram should ideally show a single major peak, indicating high purity. The retention time of this peak serves as an initial identifier.

-

MS Identification: The mass spectrometer coupled to the GC will provide a mass spectrum for the eluting peak. This spectrum must match the expected fragmentation pattern and molecular ion of this compound, confirming its identity. The integration of the peak area in the chromatogram provides a quantitative measure of purity.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its role as a reactive building block. The acyl chloride group is a potent electrophile, readily reacting with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity is harnessed to introduce the 2-chloro-5-fluorobenzoyl moiety into larger molecules.

This compound and its isomers are important intermediates in the synthesis of fluoroquinolone antibiotics and certain antipsychotic drugs[8][9]. For instance, similar substituted benzoyl chlorides are used in Friedel-Crafts acylation reactions to create key benzophenone intermediates, which are precursors to benzodiazepines and other central nervous system (CNS) active agents[10].

Example Workflow: Amide Synthesis

The reaction with an amine to form an amide is a cornerstone of its application in drug synthesis.

Caption: Reaction scheme for amide synthesis using this compound.

Safety, Handling, and Storage

Due to its reactivity, this compound presents significant hazards and must be handled with care.

5.1. Hazard Identification

-

Corrosive: Causes severe skin burns and serious eye damage[2][11].

-

Respiratory Irritant: May cause respiratory irritation[2].

-

Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas[7][12].

5.2. Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[2].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield)[2][12].

-

Incompatible Materials: Keep away from water, moisture, strong bases, alcohols, and oxidizing agents[2].

5.3. Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[13]. The container should be kept away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 193.01 g/mol , is more than a simple chemical. It is a highly reactive and versatile intermediate that is indispensable in the fields of pharmaceutical and agrochemical synthesis. Its proper use requires a thorough understanding of its chemical properties, reactivity, and associated hazards. This guide has provided a technical framework for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors, from stoichiometric calculations based on its molecular weight to the synthesis of novel, high-value molecules.

References

- 1. Page loading... [guidechem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound-Molbase [molbase.com]

- 6. 5-氯-2-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.ie [fishersci.ie]

- 8. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. cleanchemlab.com [cleanchemlab.com]

2-Chloro-5-fluorobenzoyl chloride structure

An In-depth Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride: Structure, Synthesis, and Applications

Introduction

This compound, identified by the CAS Number 21900-51-6, is a pivotal chemical intermediate in the synthesis of a wide range of complex organic molecules.[1][2][3] Its unique structural arrangement, featuring a reactive acyl chloride group and halogen substituents on the aromatic ring, makes it a versatile building block for researchers, scientists, and professionals in drug development and agrochemical industries.[2][4] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, with a focus on the scientific principles that underpin its utility.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring substituted with a chlorine atom at the ortho position, a fluorine atom at the meta position relative to the benzoyl chloride group.[2] This substitution pattern is crucial to its reactivity and its utility in directing the synthesis of specific isomers of larger molecules.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21900-51-6 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2][3][5] |

| Molecular Weight | 193.00 g/mol | [3][5][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 213.7°C at 760 mmHg | [2] |

| Density | 1.462 g/cm³ | [2] |

| Flash Point | 83°C | [2] |

| SMILES Code | O=C(Cl)C1=CC(F)=CC=C1Cl | [7] |

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the highly electrophilic carbon atom of the acyl chloride group (-COCl). This reactivity is further modulated by the electronic effects of the halogen substituents on the aromatic ring.

The acyl chloride is highly susceptible to nucleophilic acyl substitution. It readily reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. This reactivity is the cornerstone of its application in synthesis, allowing for the introduction of the 2-chloro-5-fluorobenzoyl moiety into a target molecule.[2]

The chlorine and fluorine atoms are electron-withdrawing groups, which increases the electrophilicity of the acyl chloride carbon, making it more reactive towards nucleophiles.[8] This is a key consideration for reaction kinetics and catalyst selection in synthetic protocols.

Causality in Reactivity:

-

Reaction with Water: It reacts with water, potentially violently, to generate hydrogen chloride gas and 2-chloro-5-fluorobenzoic acid.[1][9] This hydrolytic instability necessitates handling under anhydrous conditions.

-

Incompatibility with Bases: Strong bases can deprotonate any trace amounts of water, leading to a vigorous reaction, or directly attack the acyl chloride.[1]

-

Thermal Decomposition: When heated, it can decompose to produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1][9]

Synthesis Protocol

While various synthetic routes exist, a common approach involves the acylation of a substituted benzene derivative. The following protocol is a representative example based on established chemical principles, such as the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride (A related structural isomer)

Note: Specific protocols for this compound are proprietary. This illustrates a general, analogous industrial synthesis for a closely related compound, highlighting the core chemical transformations.

-

Reaction Setup: A reactor is charged with 2,4-dichlorofluorobenzene, which serves as the starting material. Carbon tetrachloride is added as both a reagent and a solvent.[10]

-

Catalysis: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is introduced to the mixture.[10] The catalyst activates the carbon tetrachloride for the electrophilic aromatic substitution reaction.

-

Friedel-Crafts Reaction: The mixture is heated (e.g., to 70°C) to initiate the Friedel-Crafts reaction, which attaches a trichloromethyl group to the benzene ring.[10] The reaction progress is monitored until the starting material is consumed.

-

Hydrolysis: After cooling, water is carefully added to the reaction mixture. This step hydrolyzes the trichloromethyl intermediate to a carboxylic acid.[11]

-

Acylation: The resulting carboxylic acid is then converted to the final acyl chloride product. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or bis(trichloromethyl)carbonate.[11][12]

-

Purification: The final product, 2,4-dichloro-5-fluorobenzoyl chloride, is isolated and purified, often through reduced pressure distillation.[4][12]

Trustworthiness and Validation: Each step of this process is a well-established, fundamental organic reaction. The choice of a Lewis acid is critical for the initial C-C bond formation. The subsequent hydrolysis and chlorination steps are standard procedures for converting an alkylated benzene into a benzoyl chloride. The yield and purity of the final product validate the efficiency of the chosen conditions. A patent for this process reports a total yield of over 88%.[10]

Visualization: Synthesis Workflow

Caption: A generalized workflow for the synthesis of halogenated benzoyl chlorides.

Applications in Drug Discovery and Agrochemicals

This compound is not an end product but a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules that have biological activity.

-

Pharmaceuticals: It is a key building block in the synthesis of various pharmaceutical compounds.[2] The 2-chloro-5-fluorobenzoyl group can be found in the core structures of drugs, including some quinolone antibiotics and antipsychotic agents.[4] The presence of chlorine and fluorine can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target protein.[13][14][15]

-

Agrochemicals: In the agrochemical sector, this compound serves as a reactive intermediate for producing modern herbicides, insecticides, and fungicides.[2] The resulting products contribute to effective crop protection.

Visualization: Role as a Core Building Block

Caption: Role of this compound as a key synthetic intermediate.

Safety, Handling, and Storage

Given its reactivity, handling this compound requires strict adherence to safety protocols.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[1][6] It may also cause respiratory irritation.[1] It reacts with water to generate toxic hydrogen chloride gas.[1][16]

-

Handling:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][17]

-

Appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves, chemical safety goggles, and a face shield.[1][17]

-

Avoid breathing vapors, mist, or spray.[1]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

-

-

Storage:

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly grounded in the principles of organic reactivity. Its carefully designed structure allows chemists to introduce a specific functional group into molecules, paving the way for the development of new pharmaceuticals and agrochemicals. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its synthetic potential safely and effectively.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound/CAS:21900-51-6-HXCHEM [hxchem.net]

- 6. echemi.com [echemi.com]

- 7. 21900-51-6|this compound|BLD Pharm [bldpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.ie [fishersci.ie]

- 10. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 11. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 12. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical information to support its safe and effective use in laboratory and industrial settings.

Molecular and Physical Properties

This compound, with the CAS number 21900-51-6, is a substituted aromatic acyl chloride.[2][3] Its molecular structure, featuring a benzene ring substituted with a chlorine atom, a fluorine atom, and a reactive acyl chloride group, makes it a valuable building block in organic synthesis.

Molecular Structure

The molecular structure of this compound is depicted below:

References

Introduction: The Molecular Identity of a Key Synthetic Intermediate

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluorobenzoyl Chloride

This compound (CAS No: 21900-51-6, Molecular Formula: C₇H₃Cl₂FO, Molecular Weight: 193.00 g/mol ) is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its utility as a building block stems from the reactivity of the acyl chloride group, which readily participates in acylation reactions, and the specific substitution pattern on the aromatic ring that influences the electronic and steric properties of the final products.

Accurate and unambiguous structural confirmation is paramount for any researcher utilizing this compound. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The presented data and protocols are synthesized from established spectroscopic principles and are designed to serve as a self-validating framework for researchers, ensuring both scientific integrity and experimental reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the definitive method for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can construct a detailed map of the molecular structure.[3][4][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, chemical environment, and connectivity of protons in a molecule. For this compound, we expect to see signals corresponding to the three protons on the aromatic ring. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom deshields these protons, shifting their resonance signals downfield into the aromatic region (typically 7.0-8.5 ppm).

The splitting pattern is dictated by spin-spin coupling between adjacent protons (ortho, meta, para coupling) and coupling to the ¹⁹F nucleus. This results in a complex but highly informative set of multiplets.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~7.50 | ddd (doublet of doublet of doublets) | J(H3-H4) ≈ 8.8, J(H3-F5) ≈ 7.5, J(H3-H6) ≈ 0.5 |

| H-4 | ~7.20 | ddd (doublet of doublet of doublets) | J(H4-H3) ≈ 8.8, J(H4-F5) ≈ 4.5, J(H4-H6) ≈ 2.9 |

| H-6 | ~7.95 | dd (doublet of doublets) | J(H6-F5) ≈ 2.9, J(H6-H4) ≈ 2.9 |

Causality: The H-6 proton is ortho to the strongly electron-withdrawing carbonyl group, resulting in the most downfield shift. The H-3 and H-4 protons are subject to complex splitting due to coupling with each other and with the fluorine atom at position 5. The specific J-values for H-F coupling are crucial for unambiguous assignment.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. This compound has seven unique carbon atoms. The carbonyl carbon of the acid chloride is highly deshielded and appears significantly downfield. Carbons directly bonded to halogens also exhibit characteristic shifts and, importantly, the carbons will show coupling to the fluorine atom (C-F coupling), which is observed as doublets with specific coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C=O | ~166.0 | Small (e.g., ⁴JCF ≈ 3-5 Hz) |

| C-1 | ~133.5 | Small (e.g., ³JCF ≈ 8-10 Hz) |

| C-2 | ~135.0 | Small (e.g., ²JCF ≈ 20-25 Hz) |

| C-3 | ~118.0 | Large (e.g., ²JCF ≈ 22-26 Hz) |

| C-4 | ~129.0 | Small (e.g., ³JCF ≈ 8-10 Hz) |

| C-5 | ~162.0 | Very Large (¹JCF ≈ 250-260 Hz) |

| C-6 | ~132.5 | Small (e.g., ⁴JCF ≈ 3-5 Hz) |

Causality: The carbon directly attached to the fluorine (C-5) shows a very large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature. The other carbons show smaller two-, three-, or four-bond couplings, providing further structural confirmation.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[5]

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm and an acquisition time of 2-3 seconds are typical. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a recycle delay of 2 seconds are standard. Co-add 1024 or more scans to achieve adequate sensitivity.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

Workflow for NMR Analysis

References

A Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride: Synthesis, Commercial Availability, and Applications in Research and Development

This in-depth technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzoyl chloride (CAS No. 21900-51-6), a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into its chemical properties, established synthesis protocols, commercial availability, key applications, and essential safety and handling procedures.

Physicochemical Properties and Molecular Structure

This compound is a substituted benzoyl chloride characterized by the presence of both a chlorine and a fluorine atom on the aromatic ring. This unique substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 21900-51-6 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2] |

| Molecular Weight | 193.00 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 213.7 °C at 760 mmHg; 106 °C at 18 mmHg | [1][3] |

| Density | 1.462 g/cm³ | [1] |

| Flash Point | 83 °C | [1] |

| Refractive Index | 1.55 | [3] |

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, catering to both research and industrial needs. The purity levels and available quantities can vary between suppliers. It is crucial for researchers to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

| Supplier | Purity | Available Quantities |

| SynQuest Laboratories, Inc. | Not specified | Research and development quantities |

| Guidechem | Not specified | Kilogram scale |

| ChemicalBook | 99% | 1g, 10g, 100g, 1kg, 25kg |

| Apollo Scientific | Not specified | 500mg and larger |

| Oakwood Chemical | 98% | 1g, 5g, 25g, 100g |

| BLD Pharm | Not specified | Inquire for details |

| Santa Cruz Biotechnology | Not specified | Research quantities |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This conversion is a standard procedure in organic chemistry, often employing reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of bis(trichloromethyl)carbonate (triphosgene) has also been reported for similar transformations and is considered a safer alternative to phosgene.[4][5]

A generalized synthetic workflow is presented below:

References

Methodological & Application

Application Notes and Protocols for Acylation Reactions with 2-Chloro-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzoyl chloride is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its disubstituted phenyl ring offers a scaffold that can be further functionalized to create complex molecules with desired biological activities. The acyl chloride functional group is a highly reactive electrophile, making it an excellent reagent for acylation reactions, which involve the introduction of the 2-chloro-5-fluorobenzoyl group onto a substrate.

This comprehensive guide provides detailed application notes and protocols for the primary acylation reactions involving this compound: Friedel-Crafts acylation of aromatic compounds, acylation of amines to form amides, and acylation of alcohols and phenols to form esters. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical utility.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It will react with water, including atmospheric moisture, to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

I. Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching the 2-chloro-5-fluorobenzoyl group to an aromatic ring, yielding aryl ketones.[2] These ketones are often stable, key intermediates in multi-step syntheses.

Mechanism and Scientific Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to generate a highly electrophilic acylium ion from the acyl chloride.[3][4] This acylium ion is then attacked by the electron-rich aromatic ring. Unlike Friedel-Crafts alkylation, the resulting ketone is deactivated towards further acylation, which advantageously prevents polysubstitution.[1]

The choice of Lewis acid is critical. Aluminum chloride is a powerful catalyst but must be used in stoichiometric amounts because it complexes with the product ketone.[2] For more activated aromatic substrates, milder Lewis acids can be employed. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at low temperatures to control the exothermic reaction.[1]

Figure 1: Generalized workflow for Friedel-Crafts acylation.

Protocol 1: Acylation of Benzene

This protocol describes the synthesis of (2-chloro-5-fluorophenyl)(phenyl)methanone.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure all glassware is thoroughly dried.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Stir the mixture to form a suspension.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

-

Reagent Addition:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

-

Following this, add a solution of anhydrous benzene (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.[1]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[1][5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[5]

-

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.[1][5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Acylation of Toluene

This protocol yields a mixture of isomers, with the para-substituted product, (2-chloro-5-fluorophenyl)(4-methylphenyl)methanone, being the major product due to steric hindrance.[6][7]

Procedure: Follow the procedure for Protocol 1, substituting toluene for benzene. Due to the formation of ortho and para isomers, purification by column chromatography is typically required to separate them.

| Substrate | Major Product | Typical Yield Range |

| Benzene | (2-chloro-5-fluorophenyl)(phenyl)methanone | 75-90% |

| Toluene | (2-chloro-5-fluorophenyl)(4-methylphenyl)methanone | 70-85% (major isomer) |

Yields are estimated based on similar reactions and may vary depending on specific conditions.

II. Amide Bond Formation: Acylation of Amines

The reaction of this compound with primary or secondary amines is a robust method for synthesizing N-substituted (2-chloro-5-fluoro)benzamides. This transformation is fundamental in medicinal chemistry.

Mechanism and Scientific Rationale

This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Figure 2: Amide formation via nucleophilic acyl substitution.

Protocol 3: Acylation of Aniline

This protocol describes the synthesis of N-phenyl-2-chloro-5-fluorobenzamide.

Materials:

-

This compound

-

Aniline

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting amine.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), water, saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude amide is often a solid and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

| Amine | Product | Typical Yield Range |

| Aniline | N-phenyl-2-chloro-5-fluorobenzamide | >90% |

| Benzylamine | N-benzyl-2-chloro-5-fluorobenzamide | >90% |

Yields are generally high for this robust reaction.

III. Ester Bond Formation: Acylation of Alcohols and Phenols

This compound reacts with alcohols and phenols to form the corresponding esters. This is another example of nucleophilic acyl substitution.

Mechanism and Scientific Rationale

The mechanism is analogous to amide formation. However, alcohols and phenols are generally less nucleophilic than amines. Therefore, the reaction is often catalyzed by a base (like pyridine or triethylamine) which not only scavenges the HCl byproduct but also can act as a nucleophilic catalyst. For phenols, a distinction exists between C-acylation (Friedel-Crafts type) and O-acylation (esterification). O-acylation is kinetically favored, especially in the absence of a strong Lewis acid catalyst.

Figure 3: Pyridine-catalyzed esterification workflow.

Protocol 4: Acylation of Phenol

This protocol describes the synthesis of phenyl 2-chloro-5-fluorobenzoate.

Materials:

-

This compound

-

Phenol

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve phenol (1.0 equivalent) in a mixture of anhydrous DCM and pyridine (1.5 equivalents) in a round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add this compound (1.1 equivalents) dropwise to the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Work-up:

-

Dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash thoroughly with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine.

-

-

Drying and Concentration: Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude ester by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Fluorinated Benzodiazepine Anxiolytics

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Fluorinated Anxiolytics

The synthesis of potent anxiolytic drugs, particularly those within the benzodiazepine class, often involves intricate multi-step processes where the selection of starting materials is critical to the final product's efficacy and safety profile. While the query specified the use of 2-Chloro-5-fluorobenzoyl chloride, a thorough review of established synthetic pathways reveals that the more direct and commonly utilized precursor for a range of fluorinated benzodiazepine anxiolytics is 2-Amino-5-chloro-2'-fluorobenzophenone . This key intermediate serves as the foundational scaffold for constructing the characteristic seven-membered diazepine ring of several notable anxiolytic agents.[1]

This guide provides a comprehensive overview of the synthesis of such anxiolytics, beginning with the preparation of the pivotal intermediate, 2-Amino-5-chloro-2'-fluorobenzophenone, and subsequently detailing its conversion into clinically significant drugs. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and present the data in a clear and accessible format to empower researchers in their drug discovery and development endeavors.

Part 1: Synthesis of the Core Intermediate: 2-Amino-5-chloro-2'-fluorobenzophenone

The cornerstone of synthesizing many fluorinated benzodiazepines is the construction of the 2-aminobenzophenone core.[1] The most prevalent and scalable method for this is the Friedel-Crafts acylation. This reaction involves the condensation of a substituted aniline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.[2]

Reaction Principle and Causality

The synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone is achieved through the Friedel-Crafts acylation of p-chloroaniline with o-fluorobenzoyl chloride, catalyzed by anhydrous zinc chloride (ZnCl₂). The Lewis acid catalyst, ZnCl₂, activates the o-fluorobenzoyl chloride, making it a more potent electrophile. The electron-rich p-chloroaniline then attacks the activated acylium ion, leading to the formation of the benzophenone structure. A critical consideration is the potential for the Lewis acid to be deactivated by the basic amino group of the aniline.[3] To mitigate this, an excess of the catalyst or protection of the amino group may be employed in some methodologies. However, patented high-yield methods demonstrate that careful control of reaction conditions and the use of dehydrated zinc chloride can drive the reaction to completion efficiently.[2][4]

Experimental Protocol: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone

This protocol is based on a high-yield method described in patent literature.[4]

Materials:

-

p-Chloroaniline

-

o-Fluorobenzoyl chloride

-

Anhydrous zinc chloride (low-temperature dehydrated)

-

Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer

-

Heating mantle

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Crushed ice

Procedure:

-

Catalyst Preparation: Ensure the zinc chloride is anhydrous. A patented method suggests that using zinc chloride processed by low-temperature dehydration can significantly improve yield and purity.[4]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, charge p-chloroaniline and o-fluorobenzoyl chloride. The mass ratio of p-chloroaniline to o-fluorobenzoyl chloride can range from 1:1 to 1:10.[1]

-

Catalyst Addition: Add the anhydrous zinc chloride to the reaction mixture. The mass ratio of p-chloroaniline to zinc chloride can range from 1:0.5 to 1:10.[1]

-

Reaction: Heat the reaction mixture to a temperature between 100-350 °C with stirring. The optimal temperature and reaction time (ranging from 0.2 to 10 hours) should be determined by thin-layer chromatography (TLC) monitoring.[1]

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture. Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the reaction complex.[1][3]

-

Isolation and Purification: The crude 2-Amino-5-chloro-2'-fluorobenzophenone will precipitate. Collect the solid by filtration. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | p-Chloroaniline, o-Fluorobenzoyl chloride | [4] |

| Catalyst | Anhydrous Zinc Chloride | [4] |

| Temperature | 100 - 350 °C | [1] |

| Reaction Time | 0.2 - 10 hours | [1] |

| Reported Yield | up to 70% | [4] |

| Reported Purity | ≥98% | [4] |

Synthetic Workflow Diagram

Caption: Synthesis of the key intermediate via Friedel-Crafts acylation.

Part 2: Application in Anxiolytic Drug Synthesis: The Case of Flurazepam

2-Amino-5-chloro-2'-fluorobenzophenone is a crucial starting material for several benzodiazepines, including the hypnotic anxiolytic, Flurazepam.[1][5] The synthesis of Flurazepam from this intermediate involves a multi-step process to build the diazepine ring and introduce the side chain.[5]

Experimental Protocol: Synthesis of Flurazepam

This protocol outlines a potential synthetic route to Flurazepam.

Step 1: Acylation with Bromoacetyl Bromide

-

Reaction Setup: Dissolve 2-Amino-5-chloro-2'-fluorobenzophenone in an anhydrous solvent (e.g., toluene) in a reaction vessel under an inert atmosphere.

-

Acylation: Cool the solution in an ice bath and slowly add a solution of bromoacetyl bromide in the same solvent.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Isolation: The resulting 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone can be isolated by removing the solvent under reduced pressure.

Step 2: Amination with Diethylamine

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent.

-

Amination: Treat the solution with diethylamine.

-

Reaction: Stir the mixture until the reaction is complete (monitored by TLC) to yield 2-(diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone.

Step 3: Cyclization to form Flurazepam The final cyclization step to form the benzodiazepine ring can be achieved through various methods, often involving treatment with a base or thermal conditions. The specifics of this step are often proprietary and detailed in patent literature.

Synthetic Workflow for Flurazepam

References

Application Notes & Protocols: The Strategic Role of 2-Chloro-5-fluorobenzoyl Chloride in Modern Pharmaceutical Synthesis

Abstract: This technical guide provides an in-depth examination of 2-Chloro-5-fluorobenzoyl chloride, a pivotal intermediate in the synthesis of complex pharmaceutical molecules. We will explore its chemical properties, its strategic application in constructing active pharmaceutical ingredients (APIs), particularly key precursors for central nervous system (CNS) agents, and provide detailed, field-proven protocols for its use. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Architectural Value of a Halogenated Benzoyl Chloride

This compound (C₇H₃Cl₂FO) is a highly reactive acyl chloride that serves as a critical building block in organic synthesis. Its utility in the pharmaceutical industry is primarily derived from its specific substitution pattern. The presence of both chloro and fluoro groups on the benzene ring provides a unique electronic and steric profile that can be leveraged to influence the pharmacological properties of the final drug molecule, including metabolic stability, lipophilicity, and target binding affinity.

The acyl chloride moiety is a potent electrophile, making it ideal for Friedel-Crafts acylation reactions to form new carbon-carbon bonds, a cornerstone of many pharmaceutical synthesis campaigns. This guide will focus on its application in the synthesis of substituted benzophenones, which are crucial precursors for several classes of drugs, including benzodiazepines.

Physicochemical Properties & Safety Mandates

Accurate characterization and safe handling are paramount when working with reactive intermediates like this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 21900-51-6[1][2] |

| Molecular Formula | C₇H₃Cl₂FO[1][2] |

| Molecular Weight | 193.00 g/mol [2][3] |

| Appearance | Liquid |

| Density | 1.447 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.551[3] |

| Boiling Point | 107.2 °C[3] |

Critical Safety & Handling Protocols

This compound is a corrosive substance that reacts violently with water and is destructive to tissues of the mucous membranes and upper respiratory tract.[1][4] Strict adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, goggles, and a face shield.[1][4][5] Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][6]

-

Handling: Ensure the work station is well-ventilated.[1] Avoid contact with skin, eyes, and moisture.[1][6] Do not eat, drink, or smoke when handling this product.[1][6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Keep away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[1]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.[1]

-

-

Spill & Disposal: In case of a spill, contain and absorb with an inert material (e.g., sand, vermiculite).[6] Dispose of contents/container to an approved waste disposal plant.[4]

Application Focus: Synthesis of Benzophenone Intermediates for CNS Drugs

A primary application of halogenated benzoyl chlorides is in the synthesis of 2-amino-benzophenone derivatives. These compounds are foundational precursors for numerous benzodiazepines and other CNS-active agents.[7] The following section details the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone, a classic example where a related fluorobenzoyl chloride is used. The principles are directly applicable to this compound.

The core transformation is a Friedel-Crafts acylation reaction . In this reaction, the benzoyl chloride acylates an electron-rich aromatic ring, such as p-chloroaniline, in the presence of a Lewis acid catalyst.

The Causality of Experimental Design

-

Lewis Acid Catalyst (e.g., Zinc Chloride, Aluminum Chloride): The catalyst's role is to activate the acyl chloride. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the nucleophilic aromatic ring of the aniline derivative.

-

Anhydrous Conditions: The reaction must be run under strictly anhydrous conditions. Water reacts violently with both the acyl chloride (hydrolysis to the carboxylic acid) and the Lewis acid catalyst, quenching the reaction.[4][5]

-

Amine Protection (Optional but Recommended): A common challenge in this synthesis is the deactivation of the Lewis acid catalyst by the basic amino group of the aniline starting material.[8] This acid-base reaction forms an anilinium salt, which deactivates the aromatic ring.[8] To circumvent this, the amino group can be temporarily protected, for example, as an acetamide. The protecting group is then removed in a subsequent step. Using a protected amine can significantly improve yields from ~50% to over 70%.[8]

Experimental Protocol: Synthesis of a Benzophenone Precursor

This protocol is adapted from established methods for synthesizing substituted aminobenzophenones via Friedel-Crafts acylation.[7][8]

Objective: To synthesize a 2-acyl-aniline derivative via Friedel-Crafts acylation using this compound and a protected p-chloroaniline.

Step 1: Protection of p-Chloroaniline (Acetylation)

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine p-chloroaniline (1.0 eq) and a slight excess of acetic anhydride (1.1 eq).

-

Catalysis: Add a catalytic amount of zinc dust.

-

Reaction: Heat the mixture to reflux for 45-60 minutes. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

-

Workup: Allow the mixture to cool to room temperature. Pour it into cold water while stirring to precipitate the N-(4-chlorophenyl)acetamide.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The product should be a white to off-white solid.

Step 2: Friedel-Crafts Acylation

-

Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous zinc chloride (a high-quality, dehydrated grade is crucial) (1.5 eq) in an anhydrous high-boiling inert solvent (e.g., 1,2-dichloroethane).[7][8]

-

Reagent Addition 1: Add this compound (1.0 eq) to the suspension and stir.

-

Reagent Addition 2: Slowly add the N-(4-chlorophenyl)acetamide (from Step 1) (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C. Monitor the progress by TLC or HPLC.[8] The reaction may take several hours.

-

Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the reaction complex.[7]

-

Extraction: Separate the organic layer. Wash it sequentially with water and brine, then dry it over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude acylated product.

Step 3: Deprotection (Hydrolysis of the Amide)

-

Setup: Dissolve the crude acylated product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.[8]

-

Reaction: Heat the mixture to reflux for 2-4 hours, or until deprotection is complete (monitor by TLC).[8]

-

Neutralization: Cool the reaction mixture and neutralize it carefully with a base (e.g., 10% sodium hydroxide solution) until the desired 2-amino-benzophenone derivative precipitates.

-

Isolation & Purification: Filter the solid product, wash it thoroughly with water, and dry.[8] The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain high-purity crystals.[7][9]

Workflow Visualization and Troubleshooting

Synthetic Workflow Diagram

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. 2-氯-4-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ie [fishersci.ie]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Note: Protocol for N-acylation with 2-Chloro-5-fluorobenzoyl chloride

Abstract

This document provides a comprehensive, in-depth guide for the N-acylation of primary and secondary amines using 2-Chloro-5-fluorobenzoyl chloride. Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2][3] this compound is a highly reactive acylating agent, whose reactivity is enhanced by the electron-withdrawing effects of its halogen substituents. This guide details the underlying chemical principles, offers a robust step-by-step protocol, and provides essential information for troubleshooting and product characterization, designed for researchers in both academic and industrial settings.

Introduction and Scientific Principles

N-acylation is a fundamental transformation that forms a stable amide linkage between an amine and a carbonyl group.[2] The reaction detailed herein is a variation of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][4][5][6]

Reagent Profile: this compound

The subject of this protocol, this compound, is a particularly effective acylating agent. The chlorine and fluorine atoms are strongly electronegative, exerting a significant inductive electron-withdrawing effect. This effect polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and thus, exceptionally susceptible to nucleophilic attack by an amine.[7]

The Role of the Base

The reaction generates hydrogen chloride (HCl) as a byproduct.[8] In the absence of a base, this HCl would protonate the starting amine, converting it into an unreactive ammonium salt and halting the reaction.[9] A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically employed. Its role is to act as an acid scavenger, neutralizing the HCl as it is formed and ensuring the primary or secondary amine remains in its free, nucleophilic state.[4][10][11]

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation proceeds via a two-step nucleophilic addition-elimination mechanism.[8][12][13]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[4][6][13]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in a concerted step, the chloride ion—an excellent leaving group—is eliminated.[8][13] The protonated amide is then deprotonated by the base to yield the final N-acylated product and the triethylammonium chloride salt.[4]

Caption: General mechanism for N-acylation.

Detailed Experimental Protocol

This protocol describes the N-acylation of a generic primary amine (e.g., Aniline) with this compound. Quantities can be scaled as needed.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Primary/Secondary Amine (e.g., Aniline) | ≥99% | Sigma-Aldrich |

| This compound | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5%, distilled | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR Chemicals |

| Brine (Saturated aq. NaCl) | Reagent Grade | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |

| Round-bottom flask & magnetic stirrer | --- | --- |

| Addition funnel | --- | --- |

| Ice bath | --- | --- |

| Separatory funnel | --- | --- |

| Rotary evaporator | --- | --- |

Stoichiometry Table (Example Calculation)

| Compound | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Aniline | 93.13 | 10.0 | 1.0 | 0.931 g |

| This compound | 193.01 | 10.5 | 1.05 | 2.027 g |

| Triethylamine (TEA) | 101.19 | 15.0 | 1.5 | 2.08 mL (d=0.726) |

| Dichloromethane (DCM) | 84.93 | --- | --- | 50 mL |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq., 10.0 mmol). Dissolve it in anhydrous dichloromethane (40 mL) under an inert atmosphere (Nitrogen or Argon).[14]

-

Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq., 15.0 mmol) to the solution via syringe.[14]

-

Expert Insight: Initial cooling is critical to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring controlled addition.[1]

-

-

Acyl Chloride Addition: In a separate, dry vessel, dissolve this compound (1.05 eq., 10.5 mmol) in a small amount of anhydrous DCM (10 mL). Transfer this solution to an addition funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.[14]

-

Expert Insight: A slight excess (1.05 eq.) of the acyl chloride ensures complete consumption of the limiting amine substrate. Slow, dropwise addition is crucial to maintain temperature control.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 4-16 hours.[10]

-

Monitoring: The reaction progress should be monitored using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot indicates reaction completion.[14]

-

Work-up - Quenching: Once the reaction is complete, quench it by slowly adding deionized water (30 mL). Transfer the entire mixture to a separatory funnel.

-

Work-up - Extraction:

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine.

-

Wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acyl chloride and neutralize any remaining acid.[14]

-

Wash with brine (1 x 20 mL) to remove residual water from the organic layer.[14]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[14] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[14]

Experimental Workflow Diagram

Caption: A visual guide to the N-acylation protocol.

Characterization and Troubleshooting

Product Characterization

The identity and purity of the final N-acylated product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure. The disappearance of the amine N-H protons (in ¹H NMR) and the appearance of the amide N-H proton signal are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify the characteristic amide carbonyl (C=O) stretch, typically appearing around 1650-1680 cm⁻¹.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | 1. Inactive amine (protonated).2. Wet solvent/reagents.3. Low reactivity of amine. | 1. Ensure sufficient base (1.5 eq.) is used.2. Use anhydrous solvents and fresh reagents.3. Increase reaction time or gently heat (e.g., to 40 °C). |

| Multiple Spots on TLC | 1. Formation of side products.2. Di-acylation (if primary amine has other reactive sites). | 1. Ensure slow addition of acyl chloride at 0 °C.2. Use protecting groups for other reactive functionalities if necessary. |

| Product is an Oil/Gummy Solid | Impurities present, preventing crystallization. | Purify via column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes). |

| Low Yield after Work-up | 1. Product is water-soluble.2. Emulsion formation during extraction. | 1. If product has polar groups, back-extract aqueous layers with organic solvent.2. Add more brine to the separatory funnel to break the emulsion. |

Safety Precautions

-

This compound is corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood.[15][16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[15][17] Do not breathe vapors or fumes.[15]

-

Quenching: The quenching of the reaction and the addition of the acyl chloride are exothermic. Perform these steps slowly and with cooling.

References

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. grokipedia.com [grokipedia.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Amide Synthesis [fishersci.it]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. savemyexams.com [savemyexams.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]